Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate
Description
“Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate” is a complex organic compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amines . The Boc group plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The synthesis of this compound likely involves the use of Boc protection, which was introduced in the late fifties and rapidly applied in the field of peptide synthesis . Boc protection is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The Boc group is a common carbamate protecting group for amines . The benzyl groups present in the compound are likely involved in the protection of the amino groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the use of Boc protection and subsequent deprotection . The Boc group can be cleaved by mild acidolysis . Other reactions may involve the use of benzyl protection and subsequent deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of Boc and benzyl groups suggests that it would have the properties associated with these groups .Future Directions
properties
IUPAC Name |
benzyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(27)24-14-15-25(16-19-10-6-4-7-11-19)17-21(26)28-18-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHBAAHYRYRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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